

Visualizing Lipid Droplets: An In-depth Technical Guide to BODIPY FL-C16

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Compound of Interest

Compound Name: *Bodipy FL-C16*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BODIPY FL-C16**, a fluorescently labeled long-chain fatty acid analog, and its application in the visualization and analysis of lipid droplets in cellular and in vivo models. This document details the probe's mechanism of action, spectral properties, and provides detailed protocols for its use in various experimental setups.

Introduction to BODIPY FL-C16

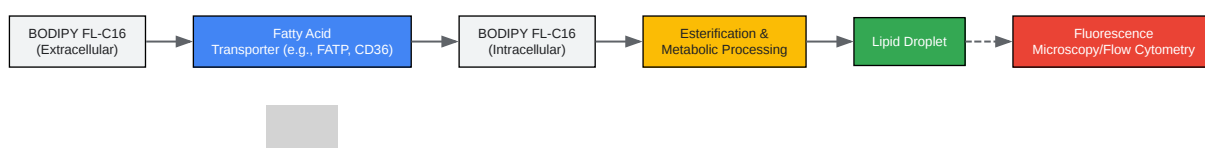
BODIPY FL-C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a valuable tool in the study of lipid metabolism. It consists of the green-fluorescent BODIPY FL dye covalently linked to a 16-carbon saturated fatty acid (palmitic acid).^{[1][2]} This structure allows it to be taken up by cells and incorporated into metabolic pathways similarly to its natural counterpart, making it an excellent probe for tracking fatty acid uptake, trafficking, and storage within lipid droplets.^{[3][4]}

BODIPY dyes, in general, are known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability, making them superior to some traditional dyes like Nile Red for certain applications.^{[5][6][7]}

Mechanism of Action

BODIPY FL-C16, as a palmitate analog, is transported across the cell membrane by fatty acid transport proteins (FATPs) and other membrane-associated fatty acid-binding proteins like

CD36.[1][8] Once inside the cell, it can be metabolized and incorporated into neutral lipids, such as triglycerides and cholesteryl esters, which are the primary components of lipid droplets. [3][9] This incorporation leads to the accumulation of the fluorescent probe within these organelles, allowing for their specific visualization. The fluorescence of **BODIPY FL-C16** is also sensitive to its environment, with its quantum yield increasing in the nonpolar environment of the lipid droplet core compared to the aqueous cytoplasm.[10]



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Cellular uptake and incorporation of **BODIPY FL-C16**.

Quantitative Data and Probe Comparison

The selection of a fluorescent probe is critical for successful imaging experiments. The following table summarizes the key quantitative properties of **BODIPY FL-C16** and compares it with other commonly used lipid droplet stains.

Property	BODIPY FL-C16	BODIPY 493/503	Nile Red
Excitation Max (nm)	~505	~493	~552 (in lipids)
Emission Max (nm)	~515	~503	~636 (in lipids)
Quantum Yield	High (can be ~0.9 in non-polar solvents) [10]	High	Environment-dependent, lower in aqueous media[7]
Photostability	Good[6]	Moderate, can be prone to photobleaching[7]	Moderate to low[7]
Specificity	High for fatty acid uptake and lipid droplets[11]	High for neutral lipids[12]	Can non-specifically stain other organelles[7]
Live/Fixed Cells	Both	Both	Both
Primary Application	Fatty acid uptake and lipid metabolism studies[1]	General lipid droplet staining[12]	General lipid droplet staining

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are optimized protocols for using **BODIPY FL-C16** in various cellular assays.

Live-Cell Imaging of Fatty Acid Uptake

This protocol is designed for real-time visualization of fatty acid uptake and accumulation in lipid droplets in living cells.

Materials:

- **BODIPY FL-C16** stock solution (e.g., 1-5 mM in DMSO)
- Cell culture medium (serum-free for staining)

- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Live-cell imaging microscopy system

Procedure:

- Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or plate.
- Staining Solution Preparation: Prepare a fresh working solution of **BODIPY FL-C16** at a final concentration of 0.1-2 μM in serum-free medium or HBSS.[\[12\]](#) It is recommended to pre-warm the staining solution to 37°C.
- Cell Washing: Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove serum and residual medium.[\[9\]](#)
- Staining: Add the **BODIPY FL-C16** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[\[12\]](#) Incubation times may need to be optimized depending on the cell type and experimental goals.
- Washing: Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound dye.[\[12\]](#)
- Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).

Fixed-Cell Staining for Lipid Droplet Visualization

This protocol is suitable for high-resolution imaging of lipid droplets in fixed cells and for experiments involving immunofluorescence.

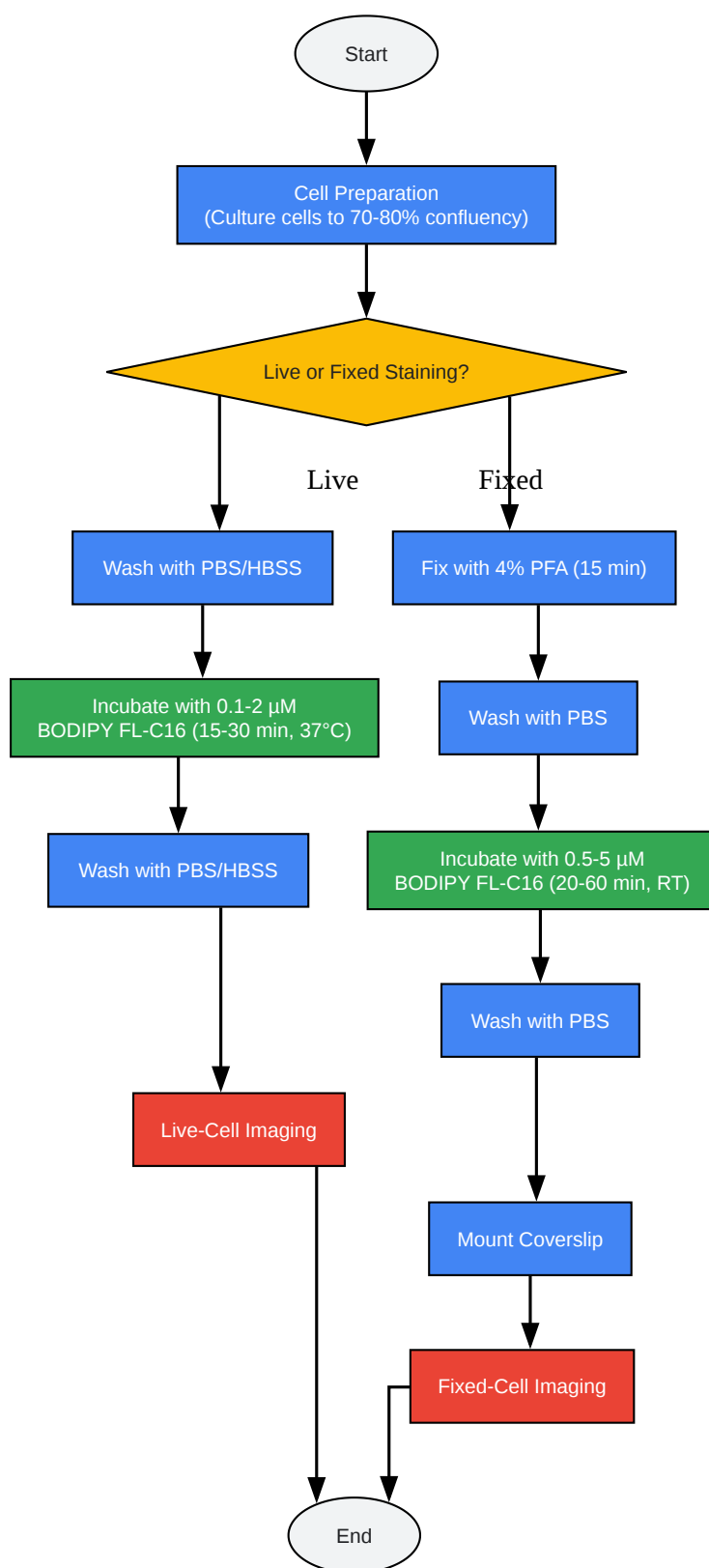
Materials:

- **BODIPY FL-C16** stock solution (e.g., 1-5 mM in DMSO)
- 4% Paraformaldehyde (PFA) in PBS
- PBS

- Mounting medium (with or without DAPI for nuclear counterstaining)

Procedure:

- Cell Preparation and Fixation: Culture cells on coverslips to the desired confluency. Wash briefly with PBS and then fix with 4% PFA for 15 minutes at room temperature.[\[12\]](#)
- Washing: Wash the cells 2-3 times with PBS to remove the fixative.[\[12\]](#)
- Staining Solution Preparation: Prepare a fresh working solution of **BODIPY FL-C16** at a final concentration of 0.5-5 μ M in PBS.[\[12\]](#)
- Staining: Add the **BODIPY FL-C16** working solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[\[12\]](#)
- Washing: Wash the cells 2-3 times with PBS to remove excess dye.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Image the slides using a confocal or widefield fluorescence microscope.



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Experimental workflow for cell staining with **BODIPY FL-C16**.

Applications in Research and Drug Development

BODIPY FL-C16 is a versatile tool with numerous applications in both basic research and drug discovery:

- **Studying Lipid Metabolism:** It allows for the direct observation of fatty acid uptake and its subsequent trafficking and storage, providing insights into the mechanisms of lipid homeostasis.[1]
- **Cancer Research:** Altered lipid metabolism is a hallmark of many cancers. **BODIPY FL-C16** can be used to study these changes and to screen for drugs that target fatty acid uptake and storage in cancer cells.[1][2]
- **Metabolic Diseases:** Research into diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) can benefit from the use of **BODIPY FL-C16** to monitor lipid accumulation in relevant cell types.[8]
- **Drug Screening:** The probe can be used in high-throughput screening assays to identify compounds that inhibit or enhance fatty acid uptake.[8]

Conclusion

BODIPY FL-C16 is a robust and reliable fluorescent probe for the visualization and study of lipid droplets and fatty acid metabolism. Its excellent photophysical properties and biological relevance make it an indispensable tool for researchers in cell biology, metabolism, and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of **BODIPY FL-C16** in a variety of research contexts.

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